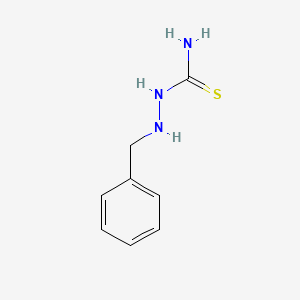

(Benzylamino)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(benzylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKMPJXDAVADRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Benzylamino Thiourea

Established Synthetic Routes for N-Benzylthiourea Scaffolds

The foundational methods for creating N-benzylthiourea scaffolds are reliable and widely documented. These routes typically involve the formation of the thiourea (B124793) core by combining a benzyl-containing amine with a thiocarbonyl source.

The synthesis of N-benzylthiourea derivatives fundamentally relies on the reaction between an isothiocyanate and an amine. The most direct route to N-benzylthiourea involves the reaction of benzyl (B1604629) isothiocyanate with an amine. mdpi.com Alternatively, benzylamine (B48309) can be reacted with a thiocarbonyl equivalent. For instance, ring-substituted benzyl isothiocyanates can be synthesized by the condensation of the corresponding benzylamines with thiophosgene, which are then reacted with ammonia (B1221849) to yield the desired N-benzylthioureas. nih.gov Another approach involves the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to produce benzoyl isothiocyanate, which can then be reacted with an amine. asianpubs.orgcolab.ws

| Precursor 1 | Precursor 2 | Resulting Scaffold | Reference |

| Benzyl isothiocyanate | Ammonia / Amines | N-Benzylthiourea / N,N'-Substituted Thioureas | mdpi.com |

| Benzylamine | Thiophosgene (followed by ammonia) | N-Benzylthiourea | nih.gov |

| Benzoyl Chloride | Ammonium Thiocyanate (forms Benzoyl isothiocyanate) | N-Benzoylthiourea derivatives | asianpubs.orgcolab.ws |

| Amines | Carbon Disulfide | Symmetrically or asymmetrically substituted thioureas | organic-chemistry.org |

| Isocyanides | Amines & Elemental Sulfur | Substituted thioureas | organic-chemistry.org |

This table presents common starting materials for synthesizing N-benzylthiourea and related thiourea scaffolds.

The reaction conditions for synthesizing thioureas are generally mild. The reaction of isothiocyanates with primary amines, such as benzylamine, is often conducted in solvents like dichloromethane (B109758) (CH₂Cl₂) or tert-butanol (B103910) at room temperature, proceeding with high efficiency. mdpi.com For less reactive or thermally sensitive amines, alternative routes such as the acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas have been developed. nih.gov

Thiourea derivatives themselves can act as organocatalysts, activating substrates through hydrogen bonding. d-nb.infoumich.edu For example, bifunctional thiourea catalysts bearing an amino group can activate both the electrophile (via hydrogen bonding from the thiourea moiety) and the nucleophile (via the basic amine group), facilitating reactions like Michael additions. umich.edu In some syntheses, such as the conversion of N-benzoylthioureas to guanidines, metals like mercury(II) chloride have been used as promoters. researchgate.net Microwave-assisted syntheses under dry media conditions using catalysts like KF-Al2O3 have also been reported as an eco-friendly alternative. unesp.brresearchgate.net

High yields are a notable feature of many standard thiourea syntheses. The reaction of N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl) isothiocyanate with benzylamine to produce the corresponding N'-benzyl thiourea derivative has been reported with a 96% yield. mdpi.com Similarly, syntheses of various thioureas from isothiocyanates and amines consistently report good to excellent yields, often exceeding 70%. mdpi.com

Optimization studies for reactions involving benzylamine highlight the importance of catalyst choice. In the thiourea-catalyzed conjugate addition of benzylamine to α,β-unsaturated phosphonates, catalyst screening showed that certain thiourea structures are significantly more efficient than others, improving yields from less than 1% (uncatalyzed) to 33% with an effective catalyst under mild conditions. researchgate.net

| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl) isothiocyanate + Benzylamine | Room Temperature | CH₂Cl₂ | 96% | mdpi.com |

| 1-Benzoyl-3-benzylthiourea + Amines | KF-Al₂O₃, Microwave | Dry Media | 68% (for Guanidine product) | unesp.br |

| Benzyl isothiocyanate + Various Amines | Room Temperature | CH₂Cl₂ or t-BuOH | >70% | mdpi.com |

| Diethyl (E)-2-oxo-4-phenylbut-3-en-1-ylphosphonate + Benzylamine | Thiourea Catalyst 1 | Toluene | 33% | researchgate.net |

| Urea (B33335) + Lawesson's Reagent | 75°C, 3.5 h | N/A | ~62% | bibliotekanauki.pl |

This table summarizes various reaction conditions and the corresponding yields achieved in the synthesis of thiourea derivatives, including those related to the (benzylamino)thiourea scaffold.

Novel Synthetic Methodologies and Derivatization Techniques

Recent advancements have introduced more sophisticated methods for synthesizing and modifying thiourea scaffolds, leveraging transition-metal catalysis and multicomponent reactions to build molecular complexity efficiently.

Palladium catalysis has become a valuable tool in the chemistry of thiourea derivatives. Thioureas are effective ligands for palladium, and palladium complexes with thiourea ligands have been successfully used as catalysts in cross-coupling reactions. acs.orgacs.org For example, palladium(II) complexes with benzoylthiourea (B1224501) ligands show excellent catalytic activity in Suzuki C-C coupling reactions, which are used to form biaryl compounds. wiley.com

A more novel approach involves using the thiourea itself as a reactant in a palladium-catalyzed reaction. A Suzuki-Miyaura coupling reaction has been developed that proceeds via the desulfurization of thioureas to generate palladium-carbene intermediates in situ. nih.gov This strategy allows for the synthesis of a wide array of substituted amidinium salts from the thiourea scaffold, demonstrating a powerful method for derivatization. nih.gov This process highlights the dual role a silver salt can play as both a desulfurating agent and an oxidant to facilitate the catalytic cycle. nih.gov

| Reaction Type | Role of Thiourea | Catalyst System | Product Type | Reference |

| Suzuki & Heck Reactions | C₂-Symmetric Ligand | Pd(OAc)₂ | Biaryl Compounds | acs.orgorganic-chemistry.org |

| Suzuki C-C Coupling | Ligand (Benzoylthiourea) | Palladium(II) complexes | Biaryl Compounds | wiley.com |

| Suzuki-Miyaura Coupling | Reactant (Carbene Precursor) | Palladium catalyst with a silver salt | Amidinium Salts, Diaryl Ketones | nih.gov |

This table outlines the roles of thiourea scaffolds in modern palladium-catalyzed coupling reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules and are well-suited for creating heterocyclic structures from thioureas. tcichemicals.com The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones or thiones. tcichemicals.comnih.gov N-benzyl thiourea has been used as the thiourea component in Biginelli-like reactions to produce corresponding dihydropyrimidine-2-thione derivatives. nih.gov

The scope of MCRs involving thioureas is broad. Thiourea-based organocatalysts are frequently employed to facilitate asymmetric MCRs, enabling the construction of chiral molecules with high efficiency. rsc.orgnih.gov A catalyst-free, one-pot, three-component reaction between arylaldehydes, thiourea, and orthoformates has been developed to synthesize 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.org Another three-component reaction of nitroepoxides, amines, and phenyl isothiocyanate (which forms a thiourea in situ) yields 2-imino-1,3-thiazoles. nih.gov These methods provide rapid access to diverse heterocyclic scaffolds derived from simple thiourea precursors.

| MCR Name/Type | Components | Catalyst | Product Scaffold | Reference |

| Biginelli-like Reaction | Aromatic Aldehyde, Enolizable Ketone, N-benzyl thiourea | Chiral Phosphoric Acid | Dihydropyrimidine-2-thiones | nih.gov |

| Triazinethione Synthesis | Arylaldehyde, Thiourea, Trimethyl Orthoformate | Catalyst-free | 1,3,5-Triazine-2,4-dithiones | beilstein-journals.org |

| Iminothiazole Synthesis | Nitroepoxide, Amine, Phenyl Isothiocyanate | Catalyst-free | 2-Imino-1,3-thiazoles | nih.gov |

| Pyrano-fused Benzophenazine Synthesis | 2-Hydroxy-1,4-naphthoquinone, Benzene-1,2-diamine, Malononitrile, Aldehyde | Bifunctional Thiourea | Pyrano-fused Benzophenazines | nih.gov |

This table highlights the utility of this compound and related thioureas in various multicomponent reactions to generate diverse heterocyclic products.

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of alternative energy sources, eco-friendly solvents, and efficient reaction protocols.

Microwave-assisted synthesis has emerged as a significant green methodology. For instance, the synthesis of 1-benzoyl-3-benzylguanidine from 1-benzoyl-3-benzylthiourea has been achieved in good yields using KF-Al2O3 under dry media conditions with microwave irradiation. unesp.brresearchgate.net This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating. unesp.br

The use of greener reaction media is another cornerstone of eco-friendly synthetic design. Water, being a benign solvent, has been utilized for multicomponent, chromatography-free synthesis of thioureas from isocyanides, amines, and elemental sulfur. researchgate.net Deep eutectic solvents (DES) are also gaining attention as green catalysts and reaction media. A dual-role system using choline (B1196258) chloride/tin(II) chloride has been developed for the synthesis of monosubstituted thioureas from urea, offering a recyclable medium and good to excellent product yields. rsc.org Such systems are advantageous for large-scale synthesis. rsc.org Furthermore, solvent-free reactions, sometimes facilitated by microwave irradiation over solid supports like MgO, represent a highly efficient and sustainable route for preparing thiourea derivatives. nih.gov

Continuous flow chemistry presents a modern and green alternative for synthesizing thiourea-containing compounds. nih.gov This technology offers superior control over reaction parameters, enhanced safety (especially when dealing with hazardous intermediates like isocyanates), and straightforward scalability. nih.gov The ability to integrate in-line purification steps and automate the process further contributes to its green credentials by reducing manual handling and waste generation. nih.gov

Table 1: Green Chemistry Approaches for Thiourea Synthesis

| Green Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often under solvent-free or dry media conditions. | Reduced reaction times, higher yields, lower energy consumption. | unesp.brresearchgate.net |

| Aqueous Media Synthesis | Utilizing water as a solvent for multicomponent reactions. | Environmentally benign, safe, and enables easy product isolation. | researchgate.net |

| Deep Eutectic Solvents (DES) | Employing DES (e.g., Choline chloride/SnCl₂) as both catalyst and recyclable reaction medium. | High yields, reusable solvent/catalyst system, suitable for scale-up. | rsc.org |

| Continuous Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch-wise process. | Enhanced safety, precise control, easy scalability, process intensification. | nih.gov |

Purification and Isolation Methodologies for this compound

The isolation and purification of this compound are critical steps to ensure the compound's purity for subsequent analysis and application. The primary methods employed are chromatography and recrystallization.

Chromatographic Techniques for Compound Purity

Chromatography is a powerful technique for purifying thiourea derivatives by separating the target compound from unreacted starting materials and byproducts.

Flash Column Chromatography: This is a widely used method for purifying thiourea compounds on a laboratory scale. A patent for chiral thiourea compounds describes the purification of a (benzylamino)cyclohexyl-thiourea derivative using flash chromatography on a silica (B1680970) gel column. google.com The eluent system employed was a mixture of hexanes, ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and ammonium hydroxide (B78521) (NH₄OH) in a specific ratio (400:100:5:1), which successfully afforded the product in high yield (82%) as a foam before recrystallization. google.com Another study reports the use of silica gel column chromatography with a dichloromethane (DCM) to methanol (MeOH) eluent system (from 10:0.25 to 10:1) to purify a thiourea derivative. kent.ac.uk

Thin-Layer Chromatography (TLC): Preparative TLC is another valuable technique, particularly for smaller scale purifications or when optimizing separation conditions. The crude product of a chiral thiourea synthesis was purified by preparative TLC on silica gel, using a 1:1 mixture of ethyl acetate and n-hexane as the developing solvent. nih.gov Analytical TLC is also routinely used to monitor the progress of reactions and the purity of fractions collected from column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is primarily an analytical technique for assessing the purity of the final product, but the principles are essential for developing preparative HPLC methods. A study on phenethylbenzoyl thiourea derivatives developed an HPLC method using a C18 column with an acetonitrile-water (87:13, v/v) mobile phase and UV detection at 272 nm. farmaciajournal.com Such methods provide high-resolution separation, confirming the purity of the synthesized compound. farmaciajournal.com

Table 2: Chromatographic Purification Methods for Thiourea Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/EtOAc/MeOH/NH₄OH (400:100:5:1) | Purification of a (benzylamino)cyclohexyl-thiourea derivative. | google.com |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (10:0.25 to 10:1) | General purification of thiourea derivatives. | kent.ac.uk |

| Preparative TLC | Silica Gel | Ethyl Acetate/n-Hexane (1:1) | Purification of chiral thiourea analogues. | nih.gov |

| Analytical HPLC | C18-ODB | Acetonitrile/Water (87:13) | Purity assessment of phenethylbenzoyl thiourea derivatives. | farmaciajournal.com |

Recrystallization and Precipitation Strategies

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for obtaining high-purity crystals.

A detailed synthesis of a (benzylamino)cyclohexyl-thiourea derivative reports its final purification by recrystallization from a hexanes/dichloromethane (DCM) solvent system, which converted the product from a foam into a white solid with a 75% yield for the recrystallization step. google.com In some syntheses, the purity of the product formed after the initial reaction is high enough that extensive chromatographic purification is not required. Instead, a simple washing or precipitation procedure suffices. For example, in the synthesis of thioureas from benzyl isothiocyanate, the crude product was simply washed with aqueous HCl and hexane (B92381) to remove excess reagents, followed by evaporation of the solvent to yield the pure product. mdpi.com This strategy is highly efficient when the byproducts and starting materials have significantly different solubilities than the desired thiourea product.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a small laboratory setup to larger research-scale production requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

One of the primary challenges in scaling up chemical reactions is maintaining effective control over reaction parameters such as temperature and mixing. Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale. Continuous flow chemistry offers a robust solution to these challenges. nih.gov By performing the reaction in a flow reactor, heat exchange becomes much more efficient, and the risk of thermal runaways is significantly reduced. nih.gov This method also allows for precise control over reaction times and stoichiometry, leading to higher product quality and reproducibility. nih.gov The smaller footprint of a flow reactor compared to a large batch reactor is another advantage for process intensification. nih.gov

The choice of synthetic route and reagents is also critical for scalability. Methods that rely on hazardous reagents, such as thiophosgene, or produce significant amounts of waste may be unsuitable for large-scale production. researchgate.netnih.gov Green chemistry approaches, such as the use of deep eutectic solvents or aqueous multicomponent reactions, are particularly attractive for scale-up because they often involve safer reagents and simpler workup procedures. researchgate.netrsc.org A method that allows the product to precipitate directly from the reaction mixture, which can then be isolated by simple filtration, is highly desirable as it minimizes the need for large-volume extractions and chromatography, making the process more economical and environmentally friendly. researchgate.net The ability to recycle the catalyst and solvent system, as demonstrated with deep eutectic solvents, is another key factor for sustainable large-scale synthesis. rsc.org

Advanced Spectroscopic and Structural Elucidation of Benzylamino Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of (Benzylamino)thiourea in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of protons in the molecule. The key signals correspond to the protons of the benzyl (B1604629) group (the phenyl ring and the methylene (B1212753) bridge) and the nitrogen-bound protons of the thiourea (B124793) moiety.

In derivatives of benzylthiourea (B1195634), the benzylic methylene protons (Ar-CH₂-N) typically appear as a doublet due to coupling with the adjacent N-H proton. mdpi.com This signal is often observed in the range of 4.7-4.9 ppm. mdpi.com The five protons of the phenyl ring usually resonate in the aromatic region, typically between 7.2 and 7.4 ppm. The exact pattern can be complex due to overlapping signals.

The protons on the nitrogen atoms (NH and NH₂) give rise to signals that can be broad and variable in their chemical shift, depending on the solvent, concentration, and temperature. The NH proton adjacent to the benzyl group is expected to be a triplet (due to coupling with the CH₂ group), while the terminal NH₂ protons would appear as a singlet. In related thiourea structures, these N-H signals are often observed at highly deshielded (downfield) positions, sometimes above 9 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| Phenyl-H | ~ 7.2 - 7.4 | Multiplet | 5 protons on the aromatic ring. |

| Methylene (-CH₂-) | ~ 4.8 | Doublet | Coupled to the adjacent N-H proton. |

| Amide (-NH-) | Variable | Triplet | Position and broadness depend on conditions. |

| Amine (-NH₂) | Variable | Singlet (broad) | Position and broadness depend on conditions. |

Note: Data is estimated based on analysis of closely related benzylthiourea derivatives. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The most characteristic signal in the spectrum of this compound is that of the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and is expected to appear significantly downfield. In various benzylthiourea derivatives, this peak is consistently observed at approximately 181 ppm. mdpi.com

The carbon atoms of the benzyl group also show distinct signals. The benzylic methylene carbon (-CH₂-) is typically found around 47-49 ppm. mdpi.com The aromatic carbons of the phenyl ring resonate in the typical range of ~127-138 ppm. This includes the ipso-carbon (the carbon attached to the methylene group), two ortho-, two meta-, and one para-carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Notes |

| Thiocarbonyl (C=S) | ~ 181.5 | Most downfield signal, characteristic of thioureas. |

| ipso-Aromatic C | ~ 138 | The aromatic carbon bonded to the -CH₂- group. |

| ortho/meta/para-Aromatic C | ~ 127 - 130 | Four distinct signals for the remaining aromatic carbons. |

| Methylene (-CH₂-) | ~ 47 - 49 | The carbon of the benzylic bridge. |

Note: Data is estimated based on analysis of closely related benzylthiourea derivatives. mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a key cross-peak would be observed between the methylene (-CH₂-) protons and the adjacent amide (-NH-) proton, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). It would show cross-peaks connecting the methylene proton signal to the methylene carbon signal, and each of the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range connectivity (2-3 bond ¹H-¹³C couplings). Crucially, it would show a correlation from the methylene (-CH₂-) protons to the thiocarbonyl (C=S) carbon, definitively linking the benzyl group to the thiourea moiety. Further correlations from the methylene protons to the ipso-aromatic carbon would confirm the structure of the benzyl fragment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound provides clear evidence for its key functional groups. Data from the NIST Chemistry WebBook for N-benzylthiourea shows characteristic absorption bands. rsc.org

The N-H stretching region, typically between 3100 and 3400 cm⁻¹, displays multiple bands corresponding to the asymmetric and symmetric stretches of the -NH and -NH₂ groups. The region just below 3000 cm⁻¹ contains the C-H stretching vibrations of the aromatic and methylene groups. The "fingerprint region" (below 1600 cm⁻¹) is complex but contains several important vibrations. The C=S stretching vibration, a key marker for thioureas, is expected in this region, often coupled with C-N stretching modes. In related thiourea derivatives, bands for C=S stretching are found in the 1150-1260 cm⁻¹ range. The N-H bending vibrations appear around 1600 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3100 | N-H Stretch | -NH, -NH₂ |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Methylene -CH₂- |

| ~ 1600 | N-H Bend | -NH₂ Scissoring |

| ~ 1500 - 1400 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C=S Stretch | Thiocarbonyl |

| ~ 750 - 700 | C-H Bend | Monosubstituted Benzene |

Note: Based on general spectroscopic principles and data for N-benzylthiourea. rsc.org

Raman spectroscopy provides complementary information to FTIR. While no specific Raman spectrum for this compound was found, its expected characteristics can be inferred. Raman is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

The thiocarbonyl (C=S) stretch, typically found around 740 cm⁻¹ in thiourea, is expected to produce a strong and characteristic Raman signal. The symmetric "breathing" mode of the phenyl ring, often near 1000 cm⁻¹, is also characteristically strong in Raman spectra. Other expected signals include the aromatic C-H stretching above 3000 cm⁻¹ and the benzylic C-N stretching vibration. Because Raman selection rules differ from those of IR, some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa, making the two techniques highly complementary for a full structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Absorption Characteristics and Molar Absorptivity

The electronic absorption spectrum of this compound, like other thiourea derivatives, is characterized by distinct absorption bands in the ultraviolet-visible region. These bands are primarily attributed to n→π* and π→π* electronic transitions within the thiocarbonyl (C=S) chromophore and the phenyl ring.

The n→π* transition involves the excitation of a non-bonding electron from a nitrogen or sulfur atom to an anti-bonding π* orbital. This transition is typically of low intensity. The π→π* transition, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, is generally more intense.

Table 1: General Absorption Regions for Thiourea Derivatives

| Transition Type | Typical Wavelength Range (nm) | General Intensity |

| n→π | 280 - 350 | Low to Moderate |

| π→π | 230 - 280 | High |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) for this compound would require specific experimental determination.

Solvent Effects on Electronic Spectra

The phenomenon of solvatochromism, where the absorption spectrum of a compound shifts in response to changes in solvent polarity, is a key aspect of the spectroscopic analysis of this compound. The nature and magnitude of these shifts provide information about the electronic distribution in the ground and excited states of the molecule.

Thiourea and its derivatives are known to exhibit both hypsochromic (blue) and bathochromic (red) shifts depending on the nature of the electronic transition and the solvent.

Hypsochromic Shift (Blue Shift): The n→π* transitions in thioureas typically undergo a hypsochromic shift as the polarity of the solvent increases. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state to a greater extent than in the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

Bathochromic Shift (Red Shift): In contrast, the π→π* transitions often exhibit a bathochromic shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvent molecules. This reduces the energy required for the transition, causing a shift to a longer wavelength.

The ability of the amino and thioamide groups in this compound to form hydrogen bonds with protic solvents can significantly influence its solvatochromic behavior. The stabilization of the ground state through these interactions can lead to pronounced blue shifts in the n→π* band.

Table 2: Expected Solvatochromic Shifts for this compound in Different Solvent Types

| Solvent Type | Expected Shift for n→π* Transition | Expected Shift for π→π* Transition | Rationale |

| Non-polar (e.g., Hexane) | Reference | Reference | Minimal solvent-solute interactions. |

| Polar Aprotic (e.g., Acetonitrile) | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) | Stabilization of the more polar state. |

| Polar Protic (e.g., Ethanol) | Strong Hypsochromic (Blue Shift) | Variable | Strong hydrogen bonding stabilizes the ground state non-bonding electrons. |

Note: This table represents general expectations for thiourea derivatives. The actual magnitude of the shifts for this compound would need to be determined experimentally.

Reaction Mechanisms and Chemical Reactivity of Benzylamino Thiourea

Reactivity of the Thiourea (B124793) Moiety

The thiourea functional group, H₂N-C(=S)-NHR, is characterized by the presence of a thiocarbonyl group (C=S) flanked by two nitrogen atoms. This arrangement confers a rich and varied reactivity upon the molecule.

Nucleophilic and Electrophilic Sites within the Thiourea Functional Group

The distribution of electrons within the thiourea moiety gives rise to distinct nucleophilic and electrophilic centers, which govern its reaction patterns.

Nucleophilic Sites : The primary nucleophilic site in thiourea and its derivatives is the sulfur atom. stackexchange.com Although the nitrogen atoms also possess lone pairs of electrons, the sulfur atom is a "soft" nucleophile, making it particularly reactive towards soft electrophiles. wikipedia.orgnih.govnih.gov This enhanced nucleophilicity is partly due to resonance, where the nitrogen lone pairs can be delocalized onto the sulfur, increasing its electron density. stackexchange.com This property is exploited in reactions such as S-alkylation, where the sulfur atom attacks an alkyl halide to form an isothiouronium salt. wikipedia.orgbyjus.com The nitrogen atoms can also act as nucleophiles, particularly in the absence of a more reactive electrophilic partner for the sulfur.

Electrophilic Site : The carbon atom of the thiocarbonyl group (C=S) is the principal electrophilic center. The electronegativity difference between carbon and sulfur leads to a polarization of the C=S bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. youtube.com Reactions often proceed via nucleophilic addition to this carbon, followed by subsequent transformations.

Table 1: Nucleophilic and Electrophilic Centers in (Benzylamino)thiourea

| Site | Type | Reactivity | Typical Reactions |

|---|---|---|---|

| Sulfur Atom | Nucleophilic (Soft) | High affinity for soft electrophiles | S-alkylation, Coordination with metals |

| Nitrogen Atoms | Nucleophilic | Less nucleophilic than sulfur | Acylation, Condensation reactions |

| Thiocarbonyl Carbon | Electrophilic | Susceptible to nucleophilic attack | Nucleophilic addition |

Tautomerism and Isomerization Pathways

Thiourea derivatives, including this compound, can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. wikipedia.orgmdpi.com This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton from a nitrogen atom to the sulfur atom.

The equilibrium between these two forms is dynamic, with the thione form generally being the more stable and predominant tautomer in solution. wikipedia.org The thiol tautomer, however, can be a key intermediate in certain reactions. researchgate.net Studies on thiourea and its simpler derivatives have shown that the thiol form can be generated through UV irradiation or by exposure to hydrogen atoms in cryogenic matrices. mtak.hunih.gov The stability and interconversion of these tautomers can be influenced by substitution patterns and environmental conditions.

Desulfurization Reactions and Mechanisms

The thiourea moiety can undergo desulfurization, a reaction involving the cleavage of the carbon-sulfur double bond. This process is a versatile synthetic tool for converting thioureas into other functional groups, such as carbodiimides, guanidines, or isothiocyanates. ijacskros.com Thiourea itself can act as a source of sulfide (B99878) for the synthesis of metal sulfides. wikipedia.org

Desulfurization can be achieved using various reagents, including heavy metal oxides (e.g., mercuric oxide), oxidizing agents, or phosphines. The mechanism often involves the initial attack of the sulfur atom on the desulfurizing agent, forming an intermediate that facilitates the cleavage of the C-S bond and the formation of a more stable C-N double bond, as seen in the formation of carbodiimides. Another route for the synthesis of isothiocyanates involves the use of desulfurating agents like triflic anhydride starting from an amine and carbon disulfide. ijacskros.com

Reactivity of the Benzyl (B1604629) Group and Aromatic Ring

Electrophilic Aromatic Substitution Reactions

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orguomustansiriyah.edu.iq The substituent already present on the ring—in this case, the -CH₂-NH-C(=S)-NH₂ group—directs the position of the incoming electrophile.

The benzylamino group is considered an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the point of attachment. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

Reactions at the Benzylic Carbon (e.g., Oxidation, Halogenation)

The carbon atom directly attached to the benzene ring is known as the benzylic carbon. youtube.com This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as radicals, carbocations, or carbanions, through resonance. chemistrysteps.comlibretexts.org

Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org If there is at least one hydrogen atom on the benzylic carbon, it will be oxidized to a carboxylic acid group (-COOH). chemistrysteps.com This reaction cleaves any other carbons attached to the benzylic position.

Halogenation : The benzylic position can undergo free-radical halogenation. chemistrysteps.com For instance, reacting an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective substitution of a benzylic hydrogen with a bromine atom. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, which accounts for the high selectivity for this position. libretexts.org The resulting benzylic halides are versatile intermediates for further nucleophilic substitution or elimination reactions. youtube.com

Table 2: Summary of Reactivity for this compound

| Molecular Part | Reaction Type | Key Features | Potential Products |

|---|---|---|---|

| Thiourea Moiety | Nucleophilic Attack (S-alkylation) | Sulfur acts as a soft nucleophile. | Isothiouronium salts |

| Thiourea Moiety | Tautomerism | Equilibrium between thione and thiol forms. | Thiol (isothiourea) intermediate |

| Thiourea Moiety | Desulfurization | Cleavage of the C=S bond. | Carbodiimides, Guanidines |

| Aromatic Ring | Electrophilic Substitution | Activating, ortho, para-directing. | Substituted aromatic rings (nitro, halo, etc.) |

| Benzylic Carbon | Oxidation | Requires a benzylic hydrogen. | Benzoic acid derivatives |

| Benzylic Carbon | Radical Halogenation | Selective for the benzylic position. | Benzylic halides |

Condensation and Cyclization Reactions Involving this compound

This compound, as a derivative of thiourea, exhibits versatile reactivity, particularly in condensation and cyclization reactions. The presence of the nucleophilic sulfur atom and the amino groups allows it to serve as a key building block for the synthesis of a wide array of complex molecules.

The thiourea moiety within this compound is a valuable precursor for synthesizing various heterocyclic compounds. These reactions often involve the condensation of the thiourea derivative with a bifunctional electrophile, leading to the formation of stable ring systems. Thiourea and its derivatives are instrumental in constructing N-, O-, and S-containing heterocycles which are core motifs in many biologically active compounds. chim.it

One significant application is in the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. beilstein-journals.org In this context, this compound can react with an aldehyde (like benzaldehyde) and a β-dicarbonyl compound (like ethyl acetoacetate) to form dihydropyrimidines. The reaction is typically acid-catalyzed and proceeds through a series of intermediates, including an N-acylimminium ion, which is then attacked by the enolate of the β-dicarbonyl compound. The final step involves cyclization through the nucleophilic attack of the thiourea nitrogen, followed by dehydration to yield the dihydropyrimidine-2-thione ring system.

Furthermore, thiourea derivatives can undergo gold-catalyzed intramolecular cyclizations. nih.gov For instance, appropriately substituted this compound precursors can cyclize to form six-membered benzothiazine heterocycles. nih.gov The reaction mechanism often involves the activation of an alkyne or another unsaturated bond by the gold catalyst, followed by the nucleophilic attack of the sulfur atom of the thiourea group. nih.gov Under certain conditions, these heterocyclic intermediates can even undergo further rearrangement to form other complex structures like amino thioquinolines. nih.gov

The general reactivity patterns for these cyclization reactions are summarized below:

| Reaction Type | Reactants | Product Class | Key Mechanism Step |

| Biginelli Reaction | Aldehyde, β-Ketoester, this compound | Dihydropyrimidines | Nucleophilic attack by thiourea nitrogen on an intermediate. beilstein-journals.org |

| Gold-Catalyzed Annulation | o-Alkynyl-substituted aniline derivative of this compound | Benzothiazines | Nucleophilic attack by the sulfur atom on a gold-activated alkyne. nih.gov |

| Condensation with α-haloketones | α-Haloketone, this compound | Thiazoles | S-alkylation followed by intramolecular condensation and dehydration. nih.gov |

| Reaction with Malonic Acid | Malonic Acid, Acetyl Chloride, this compound | Thiobarbituric Acids | Condensation reaction forming a six-membered heterocyclic ring. nih.gov |

While this compound itself is not typically used as a monomer for direct polymerization, the thiourea functional group can play a significant role in polymerization catalysis. Bifunctional thioureas are recognized as effective organocatalysts for various polymerization reactions, including the ring-opening polymerization of cyclic esters and epoxides. rsc.org

Thiourea-based catalysts often operate through a dual activation mechanism, where the thiourea moiety activates the electrophilic monomer through hydrogen bonding, while a co-catalyst or a basic site on the same molecule activates the nucleophile (e.g., an alcohol initiator). This controlled activation allows for the synthesis of polymers with well-defined structures, such as block copolymers. rsc.org For example, a thiourea catalyst in conjunction with a nucleophilic co-catalyst like bis(triphenylphosphine)iminium chloride (PPNCl) can facilitate self-switchable polymerizations, alternating between different types of monomers (e.g., epoxides, anhydrides, and cyclic esters) in a single pot to produce sequence-controlled multiblock polyesters. rsc.org

The potential for this compound to engage in oligomerization could arise under conditions that promote intermolecular condensation, such as heating with elimination of a small molecule like ammonia (B1221849) or hydrogen sulfide, although this is less common and not a primary application. The formation of dimers or short-chain oligomers could occur through repeated condensation reactions if the molecule possesses multiple reactive sites or is reacted with suitable linkers.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in aqueous environments. Like many thiourea derivatives, it is susceptible to degradation, with the rate and pathway being highly dependent on the pH of the medium. researchgate.netnih.gov

Studies on analogous compounds, such as 2,6-dichlorobenzylthiopseudourea, reveal that hydrolysis in neutral to basic media (pH 7.0-7.5) follows pseudo-first-order kinetics. nih.gov The primary degradation pathway involves the hydrolytic cleavage of the C-N and C-S bonds. researchgate.netnih.gov

The degradation of this compound likely proceeds as follows:

Initial Hydrolysis : The molecule undergoes hydrolysis to yield 2,6-dichlorobenzylthiol and cyanamide. nih.gov

Secondary Reactions : The initial degradation products can undergo further reactions:

The benzylthiol can be oxidized by air to form the corresponding bis(benzyl) disulfide. nih.gov

Cyanamide can dimerize to form cyanoguanidine (dicyandiamide). nih.gov

Cyanamide can also be hydrolyzed further to produce urea. nih.gov

The presence of amide and urea/thiourea moieties in a molecule generally makes it susceptible to hydrolytic degradation. researchgate.net The stability can be significantly affected by pH, with degradation often being accelerated in both strongly acidic and alkaline conditions. researchgate.net For instance, some related compounds show rapid degradation at pH values from 6 to 8. researchgate.net

A summary of the likely degradation products is presented in the table below.

| Initial Compound | Condition | Primary Degradation Products | Secondary Degradation Products |

| This compound | Neutral/Basic Hydrolysis | Benzylthiol, Cyanamide | Bis(benzyl) disulfide, Cyanoguanidine, Urea nih.gov |

Solvent Effects and Reaction Kinetics

Solvents can profoundly influence the rates and outcomes of reactions involving this compound by affecting the stability of reactants, transition states, and products. wikipedia.org The effects are largely governed by solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds. wikipedia.orgchemrxiv.org

According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates can be predicted:

An increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants. wikipedia.org

Conversely, an increase in solvent polarity will decrease the rate of reactions where the charge is more dispersed or diminished in the transition state compared to the reactants. wikipedia.org

In reactions where this compound acts as a nucleophile, such as in condensation reactions, a polar protic solvent (e.g., ethanol, water) can solvate the charged transition state through hydrogen bonding, potentially increasing the reaction rate. However, the same solvent can also solvate the nucleophilic amine and thiol groups of the reactant, which may slightly decrease its reactivity. chemrxiv.org

The kinetic effects of thiourea addition have been used to probe solvolysis mechanisms. In some cases, thiourea can reduce the ionizing power of the solvent, leading to a slight rate retardation for reactions proceeding through a carbocationic intermediate (SN1 mechanism). datapdf.com For reactions that proceed with direct nucleophilic displacement (SN2), the addition of thiourea can lead to significant rate accelerations as it acts as a potent neutral nucleophile. datapdf.com

Computational studies, such as those using Density Functional Theory (DFT), often incorporate solvent effects to provide a more accurate description of reaction mechanisms. beilstein-journals.org For example, calculations on a guanidine-thiourea organocatalyst showed that including solvent effects was crucial for correctly predicting the relative stability of different catalyst conformers, which in turn affects its catalytic activity. beilstein-journals.org

The table below summarizes the expected kinetic effects of different solvent types on a hypothetical SN2 reaction where this compound acts as a nucleophile.

| Solvent Type | Example(s) | Polarity | Hydrogen Bonding | Expected Effect on SN2 Rate | Rationale |

| Polar Protic | Water, Ethanol | High | Donor & Acceptor | Moderate to High | Stabilizes transition state but also solvates nucleophile. chemrxiv.org |

| Polar Aprotic | DMSO, Acetonitrile | High | Acceptor Only | High | Stabilizes transition state without strongly solvating the nucleophile. wikipedia.org |

| Nonpolar Aprotic | Hexane (B92381), Toluene | Low | None | Low | Poor solvation of both reactants and the charged transition state. chemrxiv.org |

Coordination Chemistry of Benzylamino Thiourea and Its Metal Complexes

Ligand Properties of (Benzylamino)thiourea

This compound, as a derivative of thiourea (B124793), possesses versatile characteristics as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions is dictated by the nature of its donor atoms, its capacity for chelation, and its structural adaptability.

The coordination behavior of this compound is primarily governed by the presence of soft and hard donor atoms within its structure. researchgate.net The thiourea moiety, SC(NH₂)₂, is a versatile donor ligand featuring both sulfur and nitrogen atoms that can coordinate with various metal centers. researchgate.netresearchgate.net

The sulfur atom of the thiocarbonyl group (C=S) is considered a soft donor and is typically the primary coordination site, readily forming bonds with transition metal ions. nih.govnih.gov This interaction is evident in spectroscopic data, where a downfield shift in the ¹³C NMR signal for the thiocarbonyl carbon suggests a decrease in electron density upon coordination to a metal. mdpi.com

In addition to the sulfur atom, the nitrogen atoms of the amino groups act as hard donors. researchgate.netksu.edu.tr While coordination through sulfur is most common, the nitrogen atoms can also participate in bonding, often leading to different coordination modes. nih.govmdpi.com This dual-donor capability allows this compound to form a diverse range of metal complexes with varied structural and electronic properties. researchgate.net

The number of donor groups in a ligand that bind to the central metal atom is known as denticity. wikipedia.org this compound can exhibit different denticities depending on the reaction conditions and the nature of the metal ion. mdpi.com

Common coordination modes for thiourea derivatives include:

Monodentate: The ligand binds to the metal center through a single donor atom. wikipedia.org In the case of this compound, this typically occurs via the sulfur atom, with the ligand acting as a neutral molecule. mdpi.comresearchgate.net

Bidentate: The ligand binds to the metal center through two donor atoms simultaneously, forming a chelate ring. wikipedia.org For thiourea derivatives, this often involves coordination through both the sulfur atom and one of the nitrogen atoms (S,N-coordination). nih.govmdpi.com This mode of coordination can result in the formation of a stable four-membered ring structure around the metal. nih.gov Bidentate chelation generally leads to more stable metal complexes compared to monodentate coordination, a phenomenon known as the chelate effect. wikipedia.orgnih.gov

The ability of this compound to act as either a monodentate or bidentate ligand contributes significantly to its versatility in forming a wide array of coordination compounds. mdpi.comresearchgate.net

Table 1: Common Coordination Modes of Thiourea-Based Ligands

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | Sulfur (S) | The ligand coordinates to the metal ion solely through the sulfur atom of the thiocarbonyl group. mdpi.com |

| Bidentate (Chelating) | Sulfur (S) and Nitrogen (N) | The ligand coordinates via both the sulfur atom and a nitrogen atom from an amino group, forming a stable chelate ring. nih.govmdpi.com |

The structural flexibility of the thiourea backbone is a key feature influencing its coordination chemistry. nih.gov This adaptability allows the ligand to accommodate the specific geometric and electronic requirements of different metal ions. mdpi.com The conformational flexibility is largely due to rotation around the C-N bonds within the thiourea moiety. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands involves specific reaction conditions to promote the desired coordination, followed by appropriate methods for isolation and purification of the final product.

The formation of metal-(benzylamino)thiourea complexes is influenced by several key experimental parameters.

Stoichiometry: The molar ratio of the ligand to the metal salt is a critical factor that determines the structure of the resulting complex. Ratios such as 1:1, 2:1, or 1:2 (ligand:metal) are commonly employed to control the number of ligands coordinated to the metal center. mdpi.comnih.govuobasrah.edu.iq For example, reacting two equivalents of a thiourea ligand with one equivalent of a metal salt often yields complexes of the type [M(L)₂Cl₂]. mdpi.com

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Common solvents used for the synthesis of thiourea complexes include ethanol, acetone, dichloromethane (B109758) (CH₂Cl₂), and water. mdpi.comksu.edu.trnih.govisca.me The solubility of both the ligand and the metal salt in the chosen solvent system is essential for a successful reaction.

Temperature: Reactions are typically carried out at either room temperature or under reflux (heating). ksu.edu.trjocpr.com Some complexation reactions proceed smoothly at room temperature with stirring, while others may require elevated temperatures to overcome activation energy barriers and ensure the reaction goes to completion. mdpi.comnih.govjocpr.com For instance, some syntheses involve refluxing the reaction mixture for several hours. ksu.edu.trisca.me

pH/Additives: The pH of the reaction medium can influence the coordination mode of the ligand, particularly whether the nitrogen atoms become deprotonated to participate in bonding. guidechem.com In some syntheses, a base such as triethylamine (B128534) (Et₃N) is added to facilitate the deprotonation of the ligand and promote bidentate chelation. mdpi.com

Table 2: Representative Reaction Conditions for Thiourea Metal Complex Synthesis

| Metal Salt | Ligand | Stoichiometry (L:M) | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| CoCl₂·6H₂O / CuCl₂·2H₂O | Bis(thiourea) | 2:1 | Ethanol | Reflux (3 hours) | isca.me |

| [M(OTf)(PPh₃)] (M=Ag, Au) | Phosphine-thiourea (T1) | 1:1 | CH₂Cl₂ | Room Temperature | nih.gov |

| K₂PdCl₄ | N-Phenylmorpholine-4-carbothioamide | 2:1 | Ethanol/Water | Room Temperature | mdpi.com |

| Zinc Acetate (B1210297) | Diethyl N-Benzoyl thiourea | 2:1 | Ethanol | Room Temperature | jocpr.com |

Once the complexation reaction is complete, the resulting solid product must be isolated from the reaction mixture and purified.

Isolation: A common method for isolating solid complexes is filtration. ksu.edu.trjocpr.com If the complex precipitates out of the solution during the reaction, it can be collected by filtering the mixture. isca.me In cases where the complex is soluble, the solvent may be partially evaporated, and a non-solvent (like hexane) can be added to induce precipitation. nih.gov For reactions in aqueous media, pouring the reaction mixture into dilute acid or water can also cause the product to precipitate. ksu.edu.trjocpr.com Allowing the solution to stand overnight for crystallization is another technique employed. isca.me

Purification: After initial isolation, the crude product is typically washed to remove any unreacted starting materials or byproducts. The choice of washing solvent is important; it should be a solvent in which the complex is insoluble but the impurities are soluble. Common washing solvents include water, ethanol, or other suitable organic solvents. ksu.edu.trnih.gov Further purification is often achieved through recrystallization. jocpr.com This involves dissolving the crude complex in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly, which typically results in the formation of pure crystals.

The purity of the isolated complexes is then confirmed using various characterization techniques such as elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. mdpi.comnih.govnih.gov

Spectroscopic Signatures of Coordination (e.g., FTIR, UV-Vis Shifts)

The coordination of this compound to a metal center induces significant and observable changes in its spectroscopic properties, particularly in Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectra. These changes serve as powerful diagnostic tools to elucidate the mode of ligand coordination.

In FTIR spectroscopy, the vibrational frequencies of bonds directly involved in coordination are altered. The most informative regions in the spectrum of this compound and its analogues are the N-H, C-N, and C=S stretching vibrations. Upon coordination of the ligand to a metal ion through its sulfur atom (monodentate coordination), a characteristic shift of the ν(C=S) band to a lower frequency (by 10-40 cm⁻¹) is typically observed. mdpi.comamazonaws.com This shift indicates a weakening of the carbon-sulfur double bond due to the donation of electron density from the sulfur atom to the metal. Concurrently, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the C-N bond. mdpi.com The ν(N-H) stretching vibrations may also be slightly shifted due to changes in the electronic environment. ksu.edu.tr

If the ligand acts in a bidentate fashion, coordinating through both sulfur and one of the nitrogen atoms, more drastic spectral changes occur. This mode of coordination often involves the deprotonation of the coordinating nitrogen atom. Consequently, the stretching vibration associated with that N-H group disappears from the spectrum. mdpi.comksu.edu.tr The appearance of new, weak absorption bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. chemrevlett.com

Table 1: Typical FTIR Spectral Shifts in this compound upon Coordination

| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Change upon S-Monodentate Coordination | Change upon S,N-Bidentate Chelation | Reference |

|---|---|---|---|---|

| ν(N-H) | ~3170 - 3340 | Slight shift | Band disappears (due to deprotonation) | mdpi.comksu.edu.tr |

| ν(C-N) | ~1260 - 1300 | Shifts to higher frequency | Shifts to higher frequency | mdpi.com |

| ν(C=S) | ~660 - 740 | Shifts to lower frequency | Shifts to lower frequency | mdpi.comresearchgate.net |

| ν(M-S) / ν(M-N) | N/A | New band appears in far-IR region | New bands appear in far-IR region | chemrevlett.com |

UV-Visible spectroscopy provides insights into the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) and d-d transitions. The intra-ligand bands, often observed in the ultraviolet region, may undergo a shift (either hypsochromic or bathochromic) upon coordination. ukm.myechemcom.com The appearance of new bands in the visible region, which are absent in the spectrum of the free ligand, are generally assigned to d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. researchgate.net

Magnetic Properties and Susceptibility of Complexes

The magnetic properties of metal complexes derived from this compound provide crucial information about the oxidation state and spin state of the central metal ion, which in turn helps in determining the coordination geometry. Magnetic susceptibility measurements are used to calculate the effective magnetic moment (μeff) of a complex. ksu.edu.trcardiff.ac.uk

The measured magnetic moment can be compared to the theoretical "spin-only" value, which is calculated based on the number of unpaired electrons. For first-row transition metals, this comparison often allows for a reliable prediction of the complex's geometry. libretexts.org For instance, Co(II) complexes with this compound derivatives often exhibit a pronounced tendency to form tetrahedral geometries. amazonaws.com

Complexes can be classified based on their magnetic behavior:

Paramagnetic complexes have one or more unpaired electrons and are attracted to a magnetic field. The magnitude of the magnetic moment is directly related to the number of unpaired electrons. libretexts.org For example, high-spin octahedral Fe(II) and Ni(II) complexes are paramagnetic. amazonaws.comcdnsciencepub.com

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. This is common for metals with d⁰ or d¹⁰ configurations, such as Zn(II) or Cu(I), or for low-spin d⁶ or d⁸ complexes in strong ligand fields (e.g., some square planar Ni(II) complexes).

Antiferromagnetic behavior can occur in polynuclear complexes where unpaired electrons on adjacent metal centers couple in an antiparallel fashion, leading to a lower magnetic moment than expected for the number of individual unpaired electrons. google.com This has been observed in some dimeric copper(II) thiourea complexes. amazonaws.com

Table 2: Representative Magnetic Moments and Inferred Geometries for Thiourea-Type Complexes

| Metal Ion | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μs) (B.M.) | Typical Experimental μeff (B.M.) | Commonly Inferred Geometry | Reference |

|---|---|---|---|---|---|

| Fe(II) (high spin) | 4 | 4.90 | ~5.0 - 5.5 | Octahedral | cdnsciencepub.com |

| Co(II) (high spin) | 3 | 3.87 | ~4.3 - 5.2 | Tetrahedral or Octahedral | amazonaws.comlibretexts.org |

| Ni(II) (high spin) | 2 | 2.83 | ~2.9 - 3.4 | Octahedral or Tetrahedral | amazonaws.com |

| Ni(II) (low spin) | 0 | 0 | 0 (Diamagnetic) | Square Planar | amazonaws.com |

| Cu(II) | 1 | 1.73 | ~1.7 - 2.2 | Distorted Octahedral, Square Planar | echemcom.com |

| Cu(II) (dimer) | 1 per Cu | 1.73 per Cu | <1.73 (sub-normal) | Dimeric (e.g., Sulfur-bridged) | amazonaws.com |

Structural Diversity of this compound Metal Complexes

The structural chemistry of metal complexes with this compound is rich and varied, a consequence of the ligand's flexible coordination behavior and the diverse geometric preferences of different metal ions. nih.gov

Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

This compound and its derivatives form complexes with a wide array of coordination geometries, dictated by the nature of the metal ion, its oxidation state, and the reaction conditions.

Octahedral: This geometry is common for many transition metals, including Fe(II), Ni(II), and Co(II). amazonaws.comchemrevlett.comcdnsciencepub.com In these complexes, the metal center is coordinated to six donor atoms. This can be achieved with two tridentate ligands, three bidentate ligands, or a combination of monodentate this compound ligands and other co-ligands like halides or solvent molecules.

Tetrahedral: This four-coordinate geometry is frequently observed for Co(II) and Zn(II) complexes. amazonaws.comcardiff.ac.uk The relatively large size of the sulfur donor and potential steric hindrance from the benzyl (B1604629) group can favor the less crowded tetrahedral arrangement.

Square Planar: This four-coordinate geometry is characteristic of d⁸ metal ions such as Ni(II) (in a low-spin state), Pd(II), and Pt(II). mdpi.comamazonaws.com The formation of square planar complexes often involves bidentate chelation by the this compound ligand.

Trigonal Planar: This three-coordinate geometry is less common but has been observed for some Cu(I) complexes, where the metal center is coordinated to two sulfur atoms from two separate thiourea ligands and a third co-ligand. uobasrah.edu.iq

Mononuclear vs. Polynuclear Complexes

Complexes of this compound can exist as either mononuclear or polynuclear species.

Polynuclear complexes feature two or more metal centers linked together, often by bridging ligands. This compound can facilitate the formation of such structures. Binuclear complexes, containing two metal ions, have been reported. chemrevlett.com More extensive polynuclear clusters, such as tetranuclear [Cu₄] and octanuclear [Cu₈] species, have been synthesized using related N-thiophosphorylated thioureas, demonstrating the ability of the thiourea backbone to support the assembly of large metallic cores. nih.gov The formation of polynuclear Ag(I) and Cu(I) complexes is also noted. mdpi.com

Bridging Modes and Ligand Coordination Modes

The versatility of this compound as a ligand stems from its multiple potential donor sites (two nitrogen atoms and one sulfur atom) and its ability to adopt different coordination modes. mdpi.comresearchgate.net

Monodentate S-Coordination: This is the most common coordination mode, where the ligand binds to the metal center exclusively through the soft sulfur atom of the thiocarbonyl group. mdpi.com This is favored by soft metal ions according to Hard-Soft Acid-Base (HSAB) theory.

Bidentate (S,N)-Chelation: In the presence of a base or under appropriate reaction conditions, the ligand can be deprotonated at one of the nitrogen atoms and coordinate to the metal center through both the sulfur and the anionic nitrogen atom. mdpi.com This forms a stable chelate ring.

Bridging Coordination: The thiourea ligand can bridge two metal centers. A common bridging mode involves the sulfur atom coordinating to two different metal ions simultaneously (μ₂-S bridge). amazonaws.com This mode is crucial in the formation of many polynuclear complexes. cdnsciencepub.com

Supramolecular Assembly in Metal-Thiourea Architectures

Beyond the primary coordination sphere, individual metal-(benzylamino)thiourea complex units can self-assemble into highly ordered, higher-dimensional structures known as supramolecular architectures. tus.ac.jpresearchgate.net The driving force for this assembly is a network of non-covalent interactions, primarily hydrogen bonds. researchgate.net

Electronic Structure and Bonding in Metal Complexes

The interaction between this compound and metal ions gives rise to coordination complexes with distinct electronic structures and bonding characteristics. These properties are fundamental to understanding their geometry, stability, and reactivity. The presence of sulfur and nitrogen donor atoms allows for versatile coordination behavior, influencing the arrangement of electrons in the metal's d-orbitals. uobasrah.edu.iqnih.gov

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT) provides a framework for describing the electronic structure of transition metal complexes. It is an application of molecular orbital theory that considers the interactions between the metal's valence orbitals (nd, (n+1)s, and (n+1)p) and the orbitals of the coordinating ligands. wikipedia.org When this compound coordinates to a metal ion, typically through its sulfur atom and sometimes a nitrogen atom, its lone pairs of electrons interact with the metal's d-orbitals. This interaction causes the five degenerate d-orbitals to split into different energy levels. The magnitude of this splitting (Δ) and the resulting geometry depend on the metal ion, the coordination number, and the nature of the ligand. uni-siegen.delibretexts.org

For an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets can be determined from UV-visible spectral data, which reveal absorptions corresponding to electronic transitions between these levels. uobasrah.edu.iq For instance, the color of many transition metal complexes is a direct result of these d-d transitions. uni-siegen.de

Molecular Orbital (MO) analysis offers a more detailed picture of the bonding. It considers the formation of bonding and antibonding molecular orbitals from the overlap of metal and ligand orbitals. wikipedia.org Theoretical studies using methods like Density Functional Theory (DFT) are employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbohrium.com The energy gap between the HOMO and LUMO provides insights into the electronic properties, reactivity, and stability of the complex. researchgate.netmdpi.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Representative Thiourea Derivative Ligand

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.793 | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.232 | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.561 | Difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. |

Data derived from DFT calculations on N-Phenylmorpholine-4-carbothioamide, a related thiourea derivative, to illustrate typical values. mdpi.com

Oxidation States of Coordinated Metal Ions

The oxidation state of a metal ion in a complex is a crucial parameter that influences its chemical and physical properties. This compound and related ligands can stabilize various oxidation states in coordinated metal ions. uobasrah.edu.iq The specific oxidation state is often confirmed using techniques like cyclic voltammetry (CV), which probes the electrochemical behavior of the complex. uobasrah.edu.iqresearchgate.net

In many instances, the coordination process itself can induce a change in the metal's oxidation state. For example, thiourea derivatives are known to reduce Cu(II) to Cu(I) during complex formation. This reduction is attributed to the high affinity of the soft sulfur donor atom for the softer Cu(I) ion. uobasrah.edu.iqrsc.org The resulting Cu(I) complexes often exhibit geometries such as trigonal planar or tetrahedral. uobasrah.edu.iqrsc.org For other metals, such as cobalt and nickel, the +2 oxidation state is commonly maintained upon complexation. uobasrah.edu.iq

Cyclic voltammetry provides definitive data on the accessible oxidation states by measuring the potentials at which redox events (oxidation or reduction) occur. uobasrah.edu.iq The analysis of voltammograms can reveal whether redox processes are reversible or irreversible and can be used to identify the redox couples involved, such as Co(II)/Co(III) or Cu(II)/Cu(I). uobasrah.edu.iq

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes of this compound are governed by factors such as the nature of the metal-ligand bond, the coordination geometry, and the electronic structure of the metal center. These properties are critical for potential applications in areas like catalysis and materials science. uobasrah.edu.iq

Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal complex with other ligands. The stability of organometallic compounds in solutions, particularly in coordinating solvents like water or DMSO, is relevant as these complexes can undergo ligand exchange. nih.gov The strength of the metal-(benzylamino)thiourea bond plays a key role in the lability of the complex. Complexes with stronger, more covalent metal-sulfur bonds are generally more resistant to ligand substitution.

The kinetics and mechanism of ligand exchange can vary significantly. Bidentate coordination of this compound, involving both S and N atoms, typically results in a more stable chelate structure, which is less susceptible to ligand exchange compared to monodentate coordination. mdpi.comnih.gov The stability of bidentate complexes has been linked to higher potency in biological applications, which is explained by their greater stability under assay conditions. nih.gov

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound metal complexes is investigated using thermogravimetric (TG) and differential thermal analysis (DTA). ksu.edu.tr These techniques monitor the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.

Table 2: Illustrative Thermal Decomposition Stages for Thiourea-Derivative Metal Complexes

| Complex Type | Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Final Residue |

|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | 1 | 150 - 250 | Loss of coordinated water | CoO |

| 2 | 250 - 450 | Partial decomposition of ligand | ||

| 3 | 450 - 700 | Complete decomposition of ligand | ||

| [Ni(L)₂] | 1 | 200 - 400 | Partial decomposition of ligand | Ni |

| 2 | 400 - 650 | Complete decomposition of ligand | ||

| [Cu(L)₂] | 1 | 250 - 400 | Partial decomposition of ligand | Cu |

| 2 | 400 - 600 | Complete decomposition of ligand |

This table provides generalized data based on studies of various N-acylthiourea and Schiff base complexes to illustrate common decomposition patterns. ksu.edu.trresearchgate.netmdpi.com

The mechanism of thermal decomposition for thiourea itself involves the release of volatile products such as ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and carbon disulfide (CS₂). researchgate.net In the context of a metal complex, these reactive gases can interact with the metal center during the decomposition process. researchgate.net

Redox Behavior of Metal Centers in Complexes

The electron-donating or withdrawing nature of substituents on the ligand can tune the electronic properties of the metal center. uobasrah.edu.iq For example, electron-donating groups on the benzyl or amino moieties would increase the electron density on the metal, generally making it easier to oxidize (a more negative redox potential). Conversely, electron-withdrawing groups would make oxidation more difficult (a more positive redox potential).

Studies on related thiourea complexes have characterized the redox couples for various metals. A Co(II) complex might show a reversible wave for the Co(II)/Co(III) couple, while a Cu(II) complex can exhibit a reversible Cu(II)/Cu(I) process. uobasrah.edu.iq The reversibility of these processes is important for applications in catalysis, where the metal center may need to cycle between different oxidation states. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

| Carbon disulfide |

| Cobalt |

| Copper |

| Hydrogen sulfide |

| N-Phenylmorpholine-4-carbothioamide |

While the methodologies mentioned are standard for analyzing thiourea derivatives, published data is highly specific to the exact molecule studied. Research on related but structurally different compounds, such as acyl-thioureas or other N-substituted thioureas, cannot be used to accurately describe this compound without violating the integrity of the scientific data.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to your outline for the compound this compound based on the available research. An article could be produced if the scope were broadened to include general findings for closely related thiourea compounds, but this would contravene the explicit instructions to focus solely on this compound.

Theoretical and Computational Investigations of Benzylamino Thiourea

Molecular Dynamics Simulations for Conformational Analysis

Intramolecular Interactions and Dynamics

The three-dimensional structure and conformational flexibility of (benzylamino)thiourea are governed by a network of intramolecular interactions. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for exploring these aspects.

A predominant feature in many N-substituted thiourea (B124793) derivatives is the presence of intramolecular hydrogen bonds. In compounds containing an acyl group, for instance, a strong intramolecular N–H···O hydrogen bond often forms between the amide proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring. nih.govajrconline.org This interaction significantly influences the molecule's conformation, promoting planarity and restricting the rotation of substituent groups. nih.gov DFT calculations can precisely predict the geometric parameters of these hydrogen bonds, such as bond length and angle, as well as their energetic contribution to the molecule's stability. ukm.my

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution. nih.govacs.org By simulating the movement of atoms over time, MD can reveal conformational changes, the stability of intramolecular bonds, and interactions with solvent molecules. rsc.org For example, simulations can show how the benzyl (B1604629) and amino groups move relative to the thiourea core and whether the key hydrogen bonds remain stable at ambient temperatures. nih.gov The results from MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, provide insights into the stability of different conformations and the flexibility of various parts of the molecule. acs.orgnih.gov

Interactive Table: Representative DFT-Calculated Hydrogen Bond Parameters in Acyl Thiourea Derivatives

| Compound Feature | Parameter | Calculated Value | Reference |

| N-H···O Bond | Bond Length (Å) | 1.9 - 2.1 | nih.gov |

| N-H···O Bond | Bond Angle (°) | 140 - 150 | nih.gov |

| S(6) Pseudo-Ring | Stabilization Energy (kcal/mol) | 5 - 10 | ukm.my |

Computational Approaches to Reaction Mechanisms

Understanding how this compound participates in chemical reactions is fundamental to predicting its reactivity and designing new synthetic pathways. Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing the high-energy transition states that connect reactants and products.

A chemical reaction proceeds from reactants to products via a maximum energy point on the reaction path, known as the transition state (TS). nih.gov The structure and energy of the TS determine the reaction's activation energy and, consequently, its rate. DFT calculations are widely used to locate and characterize transition states for reactions involving thiourea derivatives. nih.gov